

# Application Notes and Protocols for SAG-524 in Preclinical Research

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## Compound of Interest

Compound Name: SAG-524

Cat. No.: B12383180

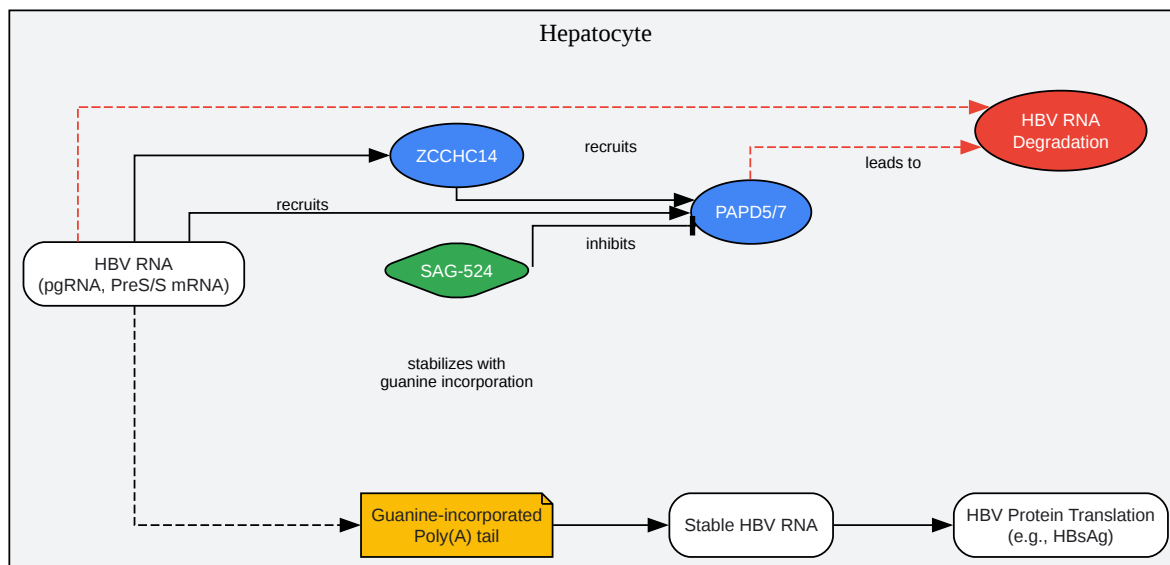
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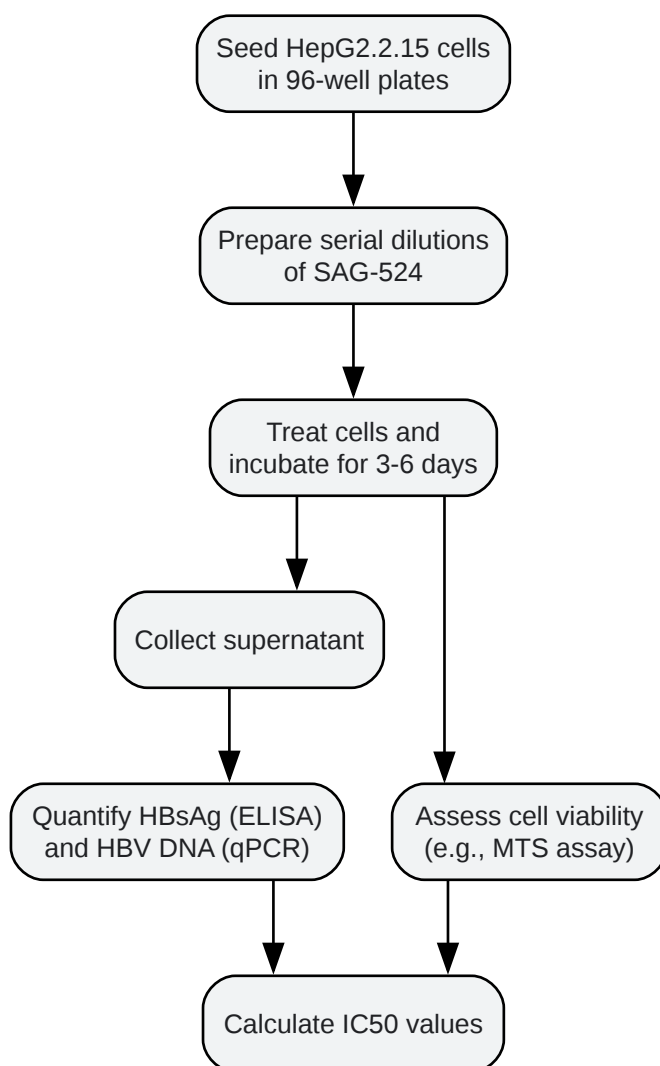
For Researchers, Scientists, and Drug Development Professionals

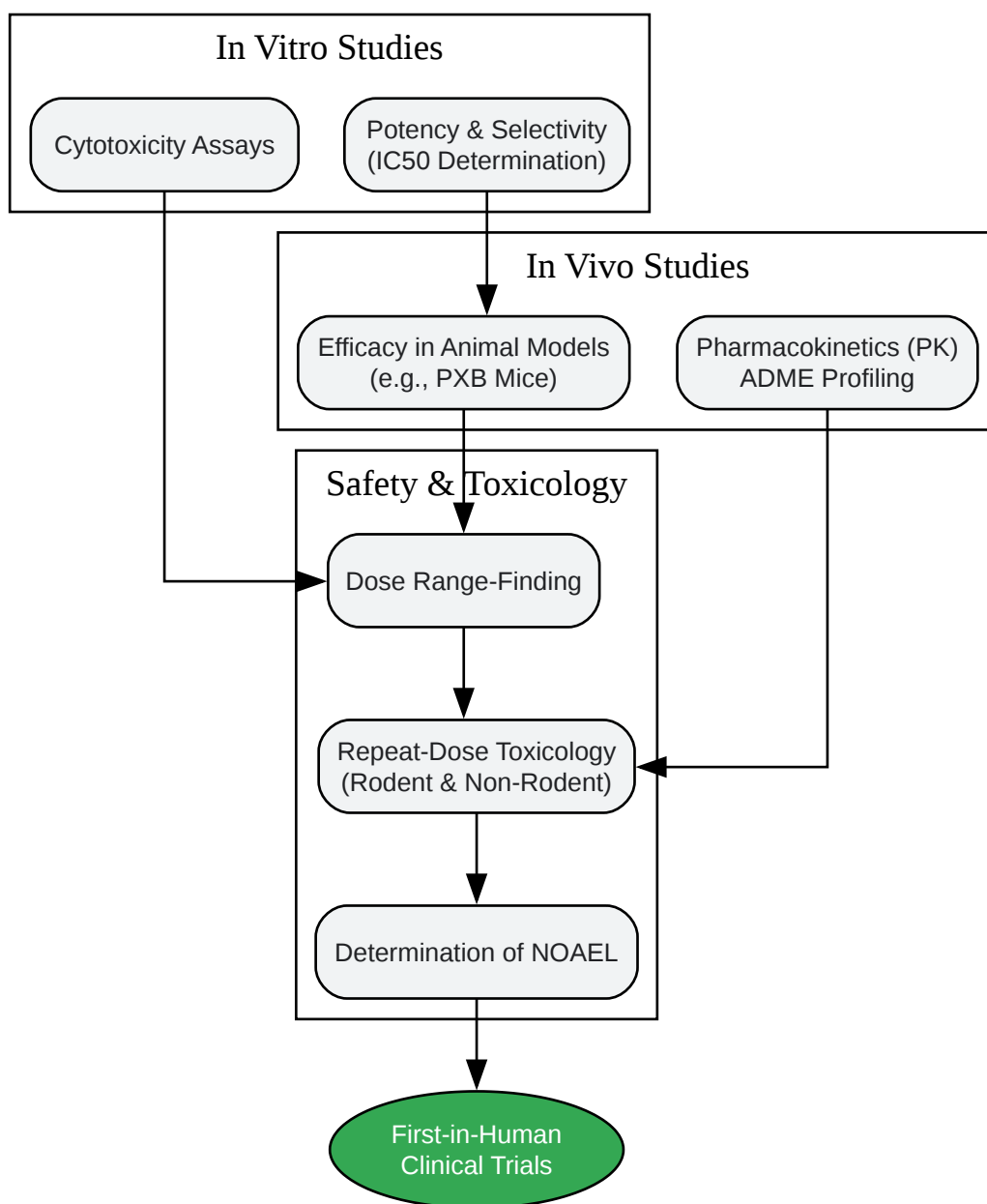
These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for **SAG-524**, a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1] **SAG-524** acts as an HBV RNA destabilizer, offering a promising therapeutic strategy for achieving a functional cure for chronic HBV infection.[2][3]

## Mechanism of Action

**SAG-524** selectively destabilizes HBV RNA by targeting the host poly(A) polymerase D5 (PAPD5).[1] Normally, PAPD5 is recruited to HBV RNA, where it adds guanine residues to the poly(A) tail, protecting the viral RNA from degradation.[2] **SAG-524** disrupts this process, leading to the shortening of the HBV RNA poly(A) tail and subsequent degradation of both pregenomic RNA (pgRNA) and PreS/S mRNA. This targeted action results in a significant reduction of Hepatitis B surface antigen (HBsAg) and HBV DNA levels.







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## References

- 1. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potential of SAG-524: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical potential of SAG-524: A novel HBV RNA destabilizer with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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